2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound belongs to the class of N-substituted 2-arylacetamides, characterized by a thieno[3,4-c]pyrazole core linked to a 4-methoxyphenyl group and an o-tolyl (2-methylphenyl) substituent.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-14-5-3-4-6-19(14)24-21(17-12-27-13-18(17)23-24)22-20(25)11-15-7-9-16(26-2)10-8-15/h3-10H,11-13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDUNDDQHUHXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thieno[3,4-c]pyrazole core: This step involves the cyclization of appropriate starting materials under specific conditions to form the thieno[3,4-c]pyrazole ring.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the thieno[3,4-c]pyrazole core with a methoxyphenyl group using suitable reagents and catalysts.
Attachment of the o-tolyl group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts. Additionally, scale-up processes may be employed to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used under controlled conditions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a complex organic compound belonging to the thienopyrazoles class. This compound's structural complexity suggests potential therapeutic applications, especially in pharmacology and drug development.
General Information
- CAS No : 610764-96-0
- Classified as a heterocyclic compound due to the thieno[3,4-c]pyrazole moiety.
- Synthesized through multi-step organic reactions, often using palladium-catalyzed cross-coupling methods.
Scientific Research Applications
This compound is significant in both synthetic organic chemistry and medicinal chemistry.
- Pharmacology and Drug Development The structural complexity of this compound suggests potential therapeutic applications, particularly in pharmacology and drug development. Data from pharmacological studies may indicate specific pathways affected by this compound, suggesting its potential as a therapeutic agent in various biological systems.
- Interaction Mechanism: The mechanism of action for this compound involves interactions at the molecular level with biological targets, likely through inhibition or modulation of specific enzymes or receptors. This interaction is influenced by the structural features of the compound that allow it to fit into active sites on target proteins effectively.
- Medicinal Chemistry: Thienopyrazoles are recognized for their diverse biological activities and potential applications in medicinal chemistry.
- Diverse biological activities: The compound features a thieno[3,4-c]pyrazole core, which is a fused heterocyclic system, and is substituted with a methoxyphenyl group and an o-tolyl group, enhancing its chemical reactivity and biological properties.
Molecular Structure and Properties
- The compound's three-dimensional structure plays a crucial role in its biological activity by influencing interactions with biological targets.
- The synthesis of this compound typically involves several key steps.
- The compound can undergo various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their substituents:
Pharmacological Activity
- Anti-Cancer Activity : Compounds with sulfonyl-quinazoline substituents (e.g., compound 38 in ) exhibit IC50 values < 10 µM against HCT-116, MCF-7, and PC-3 cancer cell lines. The 4-methoxyphenyl group in these derivatives likely contributes to membrane permeability .
- Cytotoxicity : Dichlorophenyl-substituted acetamides (e.g., ) show moderate activity against microbial strains but higher toxicity due to halogenated aryl groups, which may limit therapeutic windows .
- Ligand Properties : Thiazole- and pyrazole-containing acetamides demonstrate strong coordination with transition metals, suggesting utility in catalysis or metallodrug design .
Physicochemical Properties
- Hydrogen Bonding: The target compound’s thieno-pyrazol core and acetamide group enable N–H···N and C=O···H hydrogen bonds, similar to 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide, which forms inversion dimers (R₂²(8) motif) . These interactions influence crystallization and solubility.
- Thermal Stability: Thieno-pyrazol derivatives generally exhibit high melting points (>450 K) due to rigid aromatic cores and intermolecular interactions .
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide represents a novel class of heterocyclic compounds with potential biological applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The compound features a complex structure comprising:
- A thieno[3,4-c]pyrazole core.
- An o-tolyl substituent.
- A 4-methoxyphenyl group attached to the nitrogen atom of the acetamide.
Physical Properties
The synthesis and characterization of this compound typically involve standard organic reactions, including NMR spectroscopy for structural confirmation. For example, the proton NMR spectrum reveals distinct peaks corresponding to aromatic protons and methoxy groups, indicating successful incorporation of the substituents .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring similar structural motifs. For instance, derivatives containing the pyrazole moiety have shown significant cytotoxic effects against various cancer cell lines. Notably:
- IC50 values for related pyrazole compounds against MCF-7 and A375 cell lines were reported as low as 0.39 µM and 4.2 µM respectively .
The mechanisms attributed to the anticancer activity of these compounds include:
- Inhibition of key kinases involved in tumorigenesis.
- Disruption of DNA synthesis without affecting protein synthesis .
Anti-inflammatory Activity
Compounds similar to this compound have also been evaluated for anti-inflammatory properties. The pyrazole derivatives have demonstrated efficacy in reducing inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
Antioxidant Activity
Research indicates that thienopyridine derivatives exhibit antioxidant properties. This is essential for mitigating oxidative stress-related diseases, further expanding the therapeutic applications of this compound .
Table 1: Biological Activity Overview
| Activity Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 0.39 | |
| A375 | 4.2 | ||
| Anti-inflammatory | RAW 264.7 | 5.0 | |
| Antioxidant | DPPH Assay | IC50 < 50 |
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant cytotoxicity against HCT116 cells with an IC50 value of 0.46 µM. The study concluded that modifications on the pyrazole ring could enhance anticancer efficacy significantly .
Case Study 2: Inflammation Model
Another investigation utilized an animal model to assess the anti-inflammatory effects of related thienopyridine compounds. Results indicated a substantial reduction in edema when treated with these compounds compared to controls, showcasing their potential as therapeutic agents in inflammatory conditions .
Q & A
Q. What are the optimal synthetic routes for 2-(4-methoxyphenyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide?
Methodological Answer: The synthesis of structurally analogous acetamides typically involves multi-step reactions, including substitution, reduction, and condensation. For example, a nitrobenzene derivative can undergo substitution with a pyridylmethanol under alkaline conditions, followed by iron powder reduction in acidic media to yield an aniline intermediate. Subsequent condensation with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) forms the acetamide core . For the thieno-pyrazole moiety, cyclization of thiophene derivatives with hydrazines under controlled pH and temperature is critical to avoid side reactions. Purification often employs column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Structural validation requires a combination of spectroscopic and analytical techniques:
- NMR (¹H/¹³C): Assign peaks to confirm the methoxyphenyl (δ ~3.8 ppm for OCH₃), acetamide carbonyl (δ ~168-170 ppm), and thieno-pyrazole aromatic protons (δ 6.5-8.0 ppm). Discrepancies in splitting patterns may indicate regiochemical impurities .
- HRMS: Confirm molecular ion ([M+H]⁺) with <5 ppm mass error.
- XRD: If crystalline, single-crystal diffraction resolves stereochemical ambiguities in the dihydro-thieno-pyrazole ring .
Q. What safety protocols are critical during handling?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust toxicity .
- Spill Management: Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
- Storage: Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
Methodological Answer: Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict transition states and intermediates to identify rate-limiting steps. For example, modeling the cyclization of the thieno-pyrazole ring can reveal optimal temperatures (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF). Machine learning tools (e.g., ICReDD’s reaction pathfinder) analyze historical data to recommend catalyst systems (e.g., Pd/C for hydrogenation) and reduce trial-and-error experimentation .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization: Use validated cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., staurosporine for kinase inhibition). Replicate assays in triplicate with blinded analysis .
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to compare IC₅₀ values from disparate studies. Consider variables like solvent (DMSO concentration ≤0.1%) and incubation time .
- SAR Studies: Modify substituents (e.g., methoxy → ethoxy) to isolate pharmacophore contributions. For instance, replacing the o-tolyl group with a fluorophenyl moiety may enhance solubility and reduce off-target effects .
Q. What strategies mitigate degradation during long-term stability studies?
Methodological Answer:
- Forced Degradation: Expose the compound to stressors (UV light, 40°C/75% RH, acidic/basic hydrolysis) and monitor via HPLC. Identify degradation products (e.g., hydrolyzed acetamide) using LC-MS/MS .
- Formulation Additives: Incorporate antioxidants (e.g., BHT) or cyclodextrins to stabilize the methoxyphenyl group against oxidation .
- Lyophilization: For aqueous solutions, lyophilize with cryoprotectants (trehalose/mannitol) to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
